Sodium 2-hydroxybutanoate-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

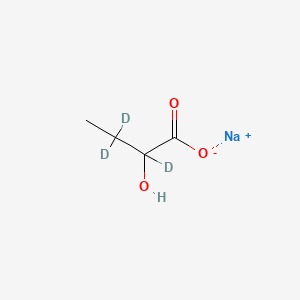

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C4H7NaO3 |

|---|---|

Molecular Weight |

129.10 g/mol |

IUPAC Name |

sodium 2,3,3-trideuterio-2-hydroxybutanoate |

InChI |

InChI=1S/C4H8O3.Na/c1-2-3(5)4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1/i2D2,3D; |

InChI Key |

MOSCXNXKSOHVSQ-LCZHFHQESA-M |

Isomeric SMILES |

[2H]C([2H])(C)C([2H])(C(=O)[O-])O.[Na+] |

Canonical SMILES |

CCC(C(=O)[O-])O.[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Sodium (+/-)-2-hydroxybutyrate-2,3,3-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and biological relevance of Sodium (+/-)-2-hydroxybutyrate-2,3,3-d3. This deuterated analog of 2-hydroxybutyric acid is a crucial tool in metabolic research, particularly as an internal standard for the accurate quantification of its endogenous, non-labeled counterpart.

Core Chemical Properties

Sodium (+/-)-2-hydroxybutyrate-2,3,3-d3 is a stable isotope-labeled form of sodium 2-hydroxybutyrate. The deuterium labels at the 2, 3, and 3 positions provide a distinct mass shift, making it an ideal internal standard for mass spectrometry-based analytical methods.[1]

| Property | Value | Source |

| Chemical Formula | C₄H₄D₃NaO₃ | [1][2] |

| Molecular Weight | 129.1 g/mol | [2][3] |

| CAS Number | 1219798-97-6 | |

| Synonyms | Sodium DL-2-hydroxybutyrate-2,3,3-d3, (±)-2-Hydroxybutanoic-2,3,3-d3 Acid Sodium Salt | |

| Physical Form | White to off-white solid | |

| Purity | Typically ≥98 atom % D | |

| Solubility | Soluble in water and DMSO. |

Experimental Protocols

Synthesis of Sodium (+/-)-2-hydroxybutyrate-2,3,3-d3

A plausible synthetic route for Sodium (+/-)-2-hydroxybutyrate-2,3,3-d3 involves the deuteration of a suitable precursor followed by salt formation. While specific proprietary methods may vary, a general approach based on established deuteration techniques for carboxylic acids is outlined below.

Principle: The synthesis involves a base-catalyzed hydrogen-deuterium exchange at the α- and β-positions of 2-hydroxybutyric acid in the presence of a deuterium source, typically deuterium oxide (D₂O), followed by neutralization with a sodium base.

Materials:

-

2-hydroxybutyric acid

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Sodium deuteroxide (NaOD) in D₂O (40 wt. %)

-

Anhydrous diethyl ether

-

Anhydrous sodium sulfate

-

Argon or Nitrogen gas

Procedure:

-

Deuterium Exchange: In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 2-hydroxybutyric acid in an excess of deuterium oxide.

-

Add a catalytic amount of sodium deuteroxide in D₂O to the solution.

-

Heat the mixture to reflux and stir for 24-48 hours to facilitate hydrogen-deuterium exchange at the acidic α- and β-positions. The progress of the reaction can be monitored by ¹H NMR by observing the disappearance of the proton signals at the respective positions.

-

Work-up: After cooling to room temperature, acidify the reaction mixture with a deuterated acid (e.g., DCl in D₂O) to a pH of ~1.

-

Extract the deuterated 2-hydroxybutyric acid with anhydrous diethyl ether (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure to yield the deuterated free acid.

-

Salt Formation: Dissolve the resulting deuterated 2-hydroxybutyric acid in a minimal amount of D₂O.

-

Carefully add one equivalent of sodium deuteroxide in D₂O to neutralize the acid.

-

Isolation: Lyophilize the resulting solution to obtain Sodium (+/-)-2-hydroxybutyrate-2,3,3-d3 as a solid.

Purification

The primary method for the purification of the final product is recrystallization.

Procedure:

-

Dissolve the crude Sodium (+/-)-2-hydroxybutyrate-2,3,3-d3 in a minimal amount of hot D₂O.

-

Allow the solution to cool slowly to room temperature, then place it in a refrigerator (2-8 °C) to induce crystallization.

-

Collect the crystals by filtration and wash with a small amount of ice-cold D₂O.

-

Dry the purified crystals under vacuum.

Aromatic carboxylic acids can also be purified by conversion to their sodium salts, recrystallization from hot water, and reconversion to the free acids.

Analytical Methods

The primary application of Sodium (+/-)-2-hydroxybutyrate-2,3,3-d3 is as an internal standard for the quantification of endogenous 2-hydroxybutyrate. The following are the key analytical techniques employed.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: This method involves the derivatization of the analyte and internal standard to increase their volatility for GC separation, followed by mass spectrometric detection.

Sample Preparation and Derivatization:

-

To a plasma or serum sample, add a known amount of Sodium (+/-)-2-hydroxybutyrate-2,3,3-d3 as the internal standard.

-

Perform a protein precipitation step, typically with a cold organic solvent like acetonitrile.

-

Centrifuge to pellet the proteins and transfer the supernatant to a clean tube.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

Derivatize the residue to form a volatile ester, for example, a trimethylsilyl (TMS) derivative using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat the mixture to ensure complete derivatization.

GC-MS Analysis:

-

Column: A non-polar capillary column (e.g., 5%-phenyl-95%-dimethylpolysiloxane).

-

Injection Mode: Splitless injection.

-

Oven Temperature Program: An initial temperature of around 60°C, followed by a ramp to approximately 250°C.

-

Ionization Mode: Electron Ionization (EI).

-

MS Detection: Selected Ion Monitoring (SIM) of characteristic fragment ions for both the analyte and the deuterated internal standard. The mass shift of +3 amu for the deuterated standard allows for its clear distinction from the endogenous analyte.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS offers high sensitivity and specificity for the direct analysis of 2-hydroxybutyrate in biological matrices, often with simpler sample preparation than GC-MS.

Sample Preparation:

-

Add a known amount of Sodium (+/-)-2-hydroxybutyrate-2,3,3-d3 to the biological sample.

-

Perform protein precipitation with a solvent like methanol or acetonitrile.

-

Centrifuge and transfer the supernatant for analysis.

LC-MS/MS Analysis:

-

LC Column: A reverse-phase C18 column is typically used for separation.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a small amount of acid (e.g., formic acid) to improve ionization.

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both endogenous 2-hydroxybutyrate and the deuterated internal standard.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is used to confirm the structure and isotopic purity of the synthesized compound.

-

¹H NMR: The absence or significant reduction of signals corresponding to the protons at the 2 and 3 positions confirms successful deuteration.

-

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing information about the positions and extent of deuteration.

-

¹³C NMR: The carbon signals adjacent to the deuterium atoms will show characteristic splitting patterns (due to C-D coupling) and may have slightly different chemical shifts compared to the non-deuterated compound.

Signaling Pathways and Biological Context

While Sodium (+/-)-2-hydroxybutyrate-2,3,3-d3 is primarily used as an analytical standard, its non-deuterated counterpart, 2-hydroxybutyrate, is a biologically active molecule. It is an isomer of the well-known neurotransmitter and drug, gamma-hydroxybutyrate (GHB). The biological effects of exogenous hydroxybutyrates are primarily mediated through the GHB receptor and the GABA-B receptor.

GHB Receptor Signaling

The GHB receptor is a G-protein coupled receptor. Activation of this receptor can lead to various downstream effects, including the modulation of neurotransmitter release.

Caption: GHB Receptor Signaling Pathway.

GABA-B Receptor Signaling

GHB is a weak agonist at the GABA-B receptor. The activation of GABA-B receptors, which are also G-protein coupled, typically leads to inhibitory effects in the central nervous system.

Caption: GABA-B Receptor Signaling Pathway.

Experimental Workflow for Quantification

The following diagram illustrates a typical workflow for the quantification of endogenous 2-hydroxybutyrate in a biological sample using Sodium (+/-)-2-hydroxybutyrate-2,3,3-d3 as an internal standard.

Caption: Workflow for 2-Hydroxybutyrate Quantification.

References

Isotopic Labeling of 2-Hydroxybutyrate for Metabolic Tracing: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxybutyrate (2-HB) has emerged as a critical biomarker of metabolic stress, intricately linked to insulin resistance, oxidative stress, and the catabolism of specific amino acids. As a byproduct of pathways involving threonine, methionine, and glutathione biosynthesis, its levels can signify shifts in cellular redox state and metabolic flux. Isotopic labeling of 2-HB provides a powerful tool to dissect these metabolic pathways in detail, enabling researchers to trace its metabolic fate and quantify its contribution to various downstream metabolites. This technical guide offers a comprehensive overview of the core principles, experimental protocols, and data analysis strategies for employing isotopically labeled 2-hydroxybutyrate in metabolic tracing studies.

Metabolic Pathways of 2-Hydroxybutyrate

2-Hydroxybutyrate is primarily formed from the reduction of 2-ketobutyrate (α-ketobutyrate), a key intermediate in several metabolic pathways. The conversion of 2-ketobutyrate to 2-HB is catalyzed by lactate dehydrogenase (LDH) and is influenced by the intracellular NADH/NAD+ ratio. An elevated NADH/NAD+ ratio, often associated with increased fatty acid oxidation or impaired mitochondrial function, favors the formation of 2-HB.

The main sources of 2-ketobutyrate include:

-

Threonine catabolism: The dehydration of threonine by threonine dehydratase directly yields 2-ketobutyrate.

-

Methionine catabolism: The transsulfuration pathway, which converts methionine to cysteine, produces 2-ketobutyrate as an intermediate.

-

Glutathione biosynthesis: Under conditions of oxidative stress, the demand for the antioxidant glutathione increases. The synthesis of its precursor, cysteine, from homocysteine also generates 2-ketobutyrate.

Once formed, 2-hydroxybutyrate can be re-oxidized to 2-ketobutyrate and enter central carbon metabolism. 2-Ketobutyrate is subsequently converted to propionyl-CoA, which can then be metabolized to succinyl-CoA and enter the tricarboxylic acid (TCA) cycle.

A Technical Guide to Sodium (+/-)-2-hydroxybutyrate-2,3,3-d3: Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and biological significance of Sodium (+/-)-2-hydroxybutyrate-2,3,3-d3. This deuterated analog of 2-hydroxybutyrate serves as a valuable tool in metabolic research, particularly as an internal standard for mass spectrometry-based quantification of its endogenous, non-labeled counterpart.

Core Physical and Chemical Properties

Sodium (+/-)-2-hydroxybutyrate-2,3,3-d3 is a white solid, isotopically labeled form of sodium 2-hydroxybutyrate. The incorporation of three deuterium atoms at the 2 and 3 positions results in a distinct mass shift, facilitating its use in tracer studies and quantitative analysis.[1] While specific experimental data for the deuterated compound is limited, the properties of its non-deuterated analog provide a close approximation.

| Property | Value | Source |

| Chemical Formula | C₄H₄D₃NaO₃ | [2] |

| Molecular Weight | 129.05 g/mol | [1] |

| CAS Number | 1219798-97-6 | [1][2] |

| Synonyms | Sodium DL-2-hydroxybutyrate-2,3,3-d3, (±)-2-Hydroxybutanoic-d3 Acid Sodium Salt | |

| Physical Form | White Solid | |

| Melting Point | 133-135 °C (for non-deuterated form) | |

| Boiling Point | 238.3 °C at 760 mmHg (for non-deuterated form) | |

| Solubility | Soluble in water | |

| Purity | Typically ≥98 atom % D |

Experimental Protocols

Synthesis and Purification

Methodology:

-

Deuteration: 2-Hydroxybutanoic acid is dissolved in deuterium oxide (D₂O) in the presence of a platinum-on-carbon (Pt/C) catalyst. The mixture is then heated in a sealed vessel under pressure to facilitate the hydrogen-deuterium exchange at the desired positions. The progress of the reaction can be monitored by techniques such as NMR spectroscopy to determine the extent of deuterium incorporation.

-

Purification and Salt Formation: Upon completion of the deuteration, the catalyst is removed by filtration. The D₂O is then evaporated under reduced pressure. The resulting deuterated 2-hydroxybutanoic acid is dissolved in a suitable solvent and neutralized with a stoichiometric amount of sodium hydroxide or sodium methoxide. The final product, Sodium (+/-)-2-hydroxybutyrate-2,3,3-d3, is then isolated by crystallization, followed by washing and drying.

Quantitative Analysis using Mass Spectrometry

Sodium (+/-)-2-hydroxybutyrate-2,3,3-d3 is primarily used as an internal standard for the accurate quantification of endogenous 2-hydroxybutyrate in biological matrices like plasma, serum, and urine. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most common analytical techniques employed.

GC-MS Analysis Workflow:

LC-MS Analysis Workflow:

Methodology Details:

-

Sample Preparation: A known amount of the deuterated internal standard is spiked into the biological sample. Proteins are then precipitated using a solvent like acetonitrile or methanol and removed by centrifugation. The supernatant containing the organic acids is collected for further processing.

-

Derivatization (for GC-MS): Since organic acids are not volatile, a derivatization step is necessary for GC-MS analysis. Silylation is a common method where the hydroxyl and carboxyl groups are converted to their trimethylsilyl (TMS) ethers and esters, respectively, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

Chromatographic Separation: In GC, a capillary column is used to separate the derivatized analytes based on their boiling points and interactions with the stationary phase. In LC, a reverse-phase column (like C18) is typically used to separate the analytes based on their polarity.

-

Mass Spectrometric Detection: The mass spectrometer ionizes and fragments the eluting compounds. For quantitative analysis, selected ion monitoring (SIM) in GC-MS or selected reaction monitoring (SRM) in LC-MS/MS is used. This involves monitoring specific mass-to-charge (m/z) ratios for both the non-labeled analyte and the deuterated internal standard, providing high selectivity and sensitivity.

-

Quantification: The concentration of the endogenous 2-hydroxybutyrate is determined by comparing the peak area of the analyte to the peak area of the known concentration of the deuterated internal standard.

Biological Significance and Signaling Pathways

2-Hydroxybutyrate (2-HB) is a metabolic byproduct that has gained significant attention as a potential early biomarker for insulin resistance and oxidative stress. Its levels are elevated in conditions of metabolic stress.

Glutathione Biosynthesis and 2-Hydroxybutyrate Production

Under conditions of oxidative stress, the demand for the antioxidant glutathione (GSH) increases. The synthesis of GSH involves the transsulfuration pathway, where homocysteine is converted to cysteine. A key intermediate in this pathway is α-ketobutyrate. When the NADH/NAD+ ratio is high, a condition often associated with increased fatty acid oxidation, α-ketobutyrate is reduced to 2-hydroxybutyrate by lactate dehydrogenase (LDH) or 2-hydroxybutyrate dehydrogenase (2HBDH).

2-Hydroxybutyrate as a Biomarker for Insulin Resistance

Elevated levels of 2-hydroxybutyrate are strongly associated with insulin resistance. In an insulin-resistant state, there is increased fatty acid oxidation and a subsequent rise in the NADH/NAD+ ratio. This metabolic shift promotes the conversion of α-ketobutyrate to 2-hydroxybutyrate. Therefore, measuring the levels of 2-hydroxybutyrate can serve as an early indicator of impaired glucose metabolism and the development of type 2 diabetes.

References

Endogenous vs. Exogenous 2-Hydroxybutyrate Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxybutyrate (2-HB), an alpha-hydroxy acid, has emerged as a significant biomarker for metabolic stress, particularly insulin resistance and oxidative imbalance. Its metabolism is complex, with distinct endogenous production pathways and emerging insights into the fate of exogenously supplied 2-HB. This technical guide provides an in-depth exploration of the core aspects of 2-HB metabolism, designed for researchers, scientists, and drug development professionals. We will dissect the endogenous biosynthesis of 2-HB from amino acid catabolism and its link to glutathione synthesis, and delineate the current understanding of how the body processes exogenous 2-HB. This guide includes a compilation of quantitative data, detailed experimental protocols for 2-HB measurement, and visualizations of key metabolic pathways to facilitate a comprehensive understanding of this critical metabolite.

Introduction to 2-Hydroxybutyrate (2-HB)

2-Hydroxybutyric acid, also known as alpha-hydroxybutyric acid, is a four-carbon organic acid.[1] It exists as a chiral molecule with two enantiomers, D-2-hydroxybutyric acid and L-2-hydroxybutyric acid.[2] In biological systems, 2-HB is primarily recognized as a byproduct of cellular metabolism, particularly under conditions of metabolic stress.[1] Its elevated levels in blood and urine have been associated with several clinical conditions, including insulin resistance, type 2 diabetes, ketoacidosis, and lactic acidosis, making it a valuable early biomarker for these metabolic disturbances.[1][3] Understanding the dichotomy between its endogenous production and the metabolic fate of exogenously administered 2-HB is crucial for its application in diagnostics and potential therapeutic interventions.

Endogenous 2-Hydroxybutyrate Metabolism

Endogenous 2-HB is not a primary metabolite but rather a byproduct of several key metabolic pathways, principally in the liver. Its production is intricately linked to amino acid catabolism and the cellular redox state, specifically the NADH/NAD+ ratio.

Biosynthesis from Amino Acid Catabolism

The primary precursors for endogenous 2-HB are the amino acids L-threonine and L-methionine. The catabolism of these amino acids converges on the formation of a key intermediate, alpha-ketobutyrate (α-KB).

-

Threonine Catabolism: In humans, threonine is converted to α-ketobutyrate by the enzyme serine/threonine dehydratase. This reaction is a key entry point for threonine into central carbon metabolism.

-

Methionine Catabolism: The catabolism of methionine, through the transsulfuration pathway, also generates α-ketobutyrate. This pathway is crucial for the synthesis of cysteine and, consequently, glutathione. During this process, cystathionine is cleaved to form cysteine and α-ketobutyrate.

The Role of Oxidative Stress and Glutathione Synthesis

Under conditions of oxidative stress, there is an increased demand for the antioxidant glutathione (GSH). This drives the transsulfuration pathway to produce more cysteine, a rate-limiting substrate for GSH synthesis. A direct consequence of this increased flux is the elevated production of α-ketobutyrate as a byproduct.

Conversion of α-Ketobutyrate to 2-Hydroxybutyrate

The final step in endogenous 2-HB formation is the reduction of α-ketobutyrate. This reaction is catalyzed by lactate dehydrogenase (LDH) or a more specific 2-hydroxybutyrate dehydrogenase (2HBDH), utilizing NADH as a reducing equivalent. The activity of these enzymes and the direction of the reaction are highly dependent on the intracellular NADH/NAD+ ratio. Conditions that lead to an elevated NADH/NAD+ ratio, such as increased fatty acid oxidation or impaired mitochondrial function, favor the conversion of α-ketobutyrate to 2-HB.

Exogenous 2-Hydroxybutyrate Metabolism

The metabolic fate of exogenously supplied 2-HB is less characterized than its endogenous production. However, based on its chemical structure and the known functions of related transporters and enzymes, a probable metabolic pathway can be outlined.

Cellular Uptake

2-Hydroxybutyrate, being a monocarboxylic acid, is likely transported across cell membranes by monocarboxylate transporters (MCTs). Studies on structurally similar molecules like gamma-hydroxybutyrate (GHB) and beta-hydroxybutyrate (BHB) have demonstrated their transport via MCTs. The expression of different MCT isoforms varies across tissues, which could influence the tissue distribution and uptake of exogenous 2-HB.

Metabolic Conversion

Once inside the cell, exogenous 2-HB can be oxidized back to α-ketobutyrate by lactate dehydrogenase or 2-hydroxybutyrate dehydrogenase. This reaction is the reverse of its formation and is favored by a lower NADH/NAD+ ratio.

The resulting α-ketobutyrate can then enter central metabolism. It is a substrate for the branched-chain alpha-keto acid dehydrogenase complex, which converts it to propionyl-CoA. Propionyl-CoA can subsequently be converted to succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle, allowing for its use as an energy source.

Excretion

A significant portion of circulating 2-HB is excreted in the urine. In conditions associated with high 2-HB production, such as combined lactic and ketoacidosis, urinary levels can be substantially elevated. The renal handling of 2-HB likely involves both filtration and reabsorption, although the specific transporters involved in its renal transport have not been fully elucidated.

Quantitative Data Summary

The concentration of 2-HB in biological fluids is a key indicator of metabolic status. The following tables summarize reported quantitative data for 2-HB in human plasma/serum and urine under different physiological conditions.

Table 1: 2-Hydroxybutyrate Concentrations in Human Plasma/Serum

| Condition | Concentration (µg/mL) | Notes | Reference |

| Normal | 3.83 ± 1.73 | Concentration after a 3-year follow-up in a study on insulin resistance. | |

| Insulin Resistance / Impaired Glucose Tolerance | 4.21 ± 2.01 | Baseline concentration in the same study. |

Table 2: 2-Hydroxybutyrate Concentrations in Human Urine

| Condition | Concentration (umol/mmol creatinine) | Notes | Reference |

| Normal | 2.445 (0-4.89) | Range observed in a healthy population. | |

| Lactic Acidosis and Ketoacidosis | Up to 2300 | Significantly elevated levels observed in patients with combined acidosis. |

Experimental Protocols for 2-HB Quantification

Accurate quantification of 2-HB is essential for its use as a biomarker. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

GC-MS Method for Serum 2-HB Quantification

This protocol is based on a validated method for quantifying 2-HB in human serum.

5.1.1. Sample Preparation

-

Internal Standard Addition: To 300 µL of serum, add a known amount of a deuterated internal standard (e.g., 2-HB-d3).

-

Acidification: Acidify the sample with 5 M HCl.

-

Liquid-Liquid Extraction: Add ethyl acetate, vortex thoroughly, and centrifuge to separate the organic and aqueous phases.

-

Evaporation: Transfer the organic phase to a new tube and evaporate to dryness under a stream of nitrogen.

-

Derivatization: Reconstitute the dried extract in a derivatizing agent (e.g., BSTFA with 1% TMCS) and heat to form trimethylsilyl (TMS) derivatives. Microwave-assisted derivatization can significantly reduce the reaction time.

5.1.2. GC-MS Analysis

-

Gas Chromatograph: Use a GC system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

-

Carrier Gas: Helium is typically used.

-

Temperature Program: An appropriate temperature gradient is used to separate the analytes.

-

Mass Spectrometer: Operate the MS in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor characteristic ions for the TMS derivatives of 2-HB and its internal standard.

LC-MS/MS Method for Plasma 2-HB Quantification

This protocol outlines a general procedure for 2-HB analysis using LC-MS/MS.

5.2.1. Sample Preparation

-

Internal Standard Addition: Add an isotopically labeled internal standard to a plasma sample.

-

Protein Precipitation: Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile or methanol).

-

Centrifugation: Centrifuge to pellet the precipitated proteins.

-

Supernatant Transfer: Transfer the supernatant to a new tube or a 96-well plate.

-

Evaporation and Reconstitution: Evaporate the solvent and reconstitute the residue in the initial mobile phase.

5.2.2. LC-MS/MS Analysis

-

Liquid Chromatograph: Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reversed-phase column is typically used for separation.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., formic acid), is commonly employed.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions for 2-HB and its internal standard are monitored.

Conclusion

2-Hydroxybutyrate is a metabolite of growing clinical and research interest. Its endogenous production is a sensitive indicator of metabolic shifts, particularly those involving oxidative stress and amino acid catabolism. The metabolic pathways of exogenous 2-HB are beginning to be understood, suggesting its potential as a substrate for cellular energy. The methodologies for its precise quantification are well-established, enabling its reliable measurement in various biological matrices. This guide provides a foundational understanding of 2-HB metabolism, which is essential for researchers and clinicians working to unravel its role in health and disease and to explore its potential in diagnostic and therapeutic applications. Further research into the specific transporters and enzymatic kinetics of exogenous 2-HB metabolism will be crucial for a more complete picture of its physiological and pharmacological effects.

References

Methodological & Application

Application Notes and Protocols for the Use of Sodium (+/-)-2-hydroxybutyrate-2,3,3-d3 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium (+/-)-2-hydroxybutyrate-2,3,3-d3 is a deuterated stable isotope-labeled internal standard used for the accurate quantification of endogenous 2-hydroxybutyrate (2HB) in biological samples. As a structural analog of 2HB, it exhibits similar chemical and physical properties, allowing it to co-elute during chromatographic separation and experience similar ionization efficiency in mass spectrometry. The mass difference introduced by the deuterium atoms enables its distinct detection from the unlabeled analyte, making it an ideal tool for correcting variations during sample preparation and analysis. This application note provides detailed protocols for the use of Sodium (+/-)-2-hydroxybutyrate-2,3,3-d3 in both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the reliable quantification of 2HB.

2-hydroxybutyrate has emerged as a significant biomarker for several metabolic conditions, most notably as an early indicator of insulin resistance and type 2 diabetes.[1][2] It is a byproduct of amino acid catabolism (threonine and methionine) and glutathione synthesis.[3][4] Elevated levels of 2HB can reflect increased oxidative stress and shifts in lipid and amino acid metabolism.[5] Accurate measurement of 2HB is therefore crucial for research in metabolic diseases, biomarker discovery, and drug development.

Metabolic Pathway of 2-Hydroxybutyrate

The production of 2-hydroxybutyrate is intricately linked to amino acid metabolism and the cellular redox state. The following diagram illustrates the key pathways leading to the formation of 2-hydroxybutyrate.

Experimental Protocols

Quantification of 2-Hydroxybutyrate in Human Serum by GC-MS

This protocol is adapted from a validated method for the quantification of 2HB in human serum using Sodium (+/-)-2-hydroxybutyrate-2,3,3-d3 as an internal standard.

a. Materials and Reagents

-

Sodium (+/-)-2-hydroxybutyrate-2,3,3-d3 (2HB-d3)

-

2-hydroxybutyric acid sodium salt (2HB)

-

Ethyl acetate

-

Hydrochloric acid (5 M)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

-

Nitrogen gas

-

Human serum

b. Experimental Workflow

c. GC-MS Parameters

| Parameter | Setting |

| Gas Chromatograph | |

| Column | (Example) Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Injection Volume | 1 µL |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Oven Program | Initial temperature of 80 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 2 min. |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Monitored Ions (m/z) | 2HB: 205 (quantifier), 190, 233 (qualifiers) 2HB-d3: 208 (quantifier), 193, 236 (qualifiers) |

d. Quantitative Data Summary

The following table summarizes the performance of the described GC-MS method.

| Parameter | Result |

| Linearity (R²) | > 0.99 |

| Lower Limit of Quantitation (LLOQ) | 5 µM |

| Intra-day Precision (CV%) | < 8% |

| Inter-day Precision (CV%) | < 8% |

| Accuracy | 96-101% |

| Recovery | 97-98% |

Quantification of 2-Hydroxybutyrate in Human Plasma by LC-MS/MS

This protocol provides a representative method for the quantification of 2HB in human plasma using an isotopically-labeled internal standard like Sodium (+/-)-2-hydroxybutyrate-2,3,3-d3.

a. Materials and Reagents

-

Sodium (+/-)-2-hydroxybutyrate-2,3,3-d3 (2HB-d3)

-

2-hydroxybutyric acid

-

Acetonitrile

-

Methanol

-

Formic acid

-

Human plasma

b. Experimental Workflow

c. LC-MS/MS Parameters

| Parameter | Setting |

| Liquid Chromatograph | |

| Column | (Example) Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | (Example) 0-2% B over 0.5 min, 2-98% B over 2 min, hold at 98% B for 1 min, re-equilibrate at 2% B for 1.5 min |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Tandem Mass Spectrometer | |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions (m/z) | 2HB: (Example) Precursor ion: 103.0 -> Product ion: 57.0 2HB-d3: (Example) Precursor ion: 106.0 -> Product ion: 60.0 |

d. Quantitative Data Summary

The following table presents typical performance characteristics for an LC-MS/MS method for 2HB quantification.

| Parameter | Result |

| Linearity (R²) | > 0.99 |

| Calibration Range (µg/mL) | 0.500 - 40.0 |

| Intra-run Precision (CV%) | < 5.5% |

| Inter-run Precision (CV%) | < 5.8% |

| Analytical Recovery | 96.3 - 103% |

Conclusion

Sodium (+/-)-2-hydroxybutyrate-2,3,3-d3 is a reliable and effective internal standard for the quantification of 2-hydroxybutyrate in various biological matrices. Its use in conjunction with mass spectrometry-based techniques like GC-MS and LC-MS/MS allows for high accuracy and precision in the measurement of this important metabolic biomarker. The detailed protocols and performance data provided in this application note serve as a valuable resource for researchers, scientists, and drug development professionals investigating the role of 2-hydroxybutyrate in health and disease.

References

- 1. Which Role Plays 2-Hydroxybutyric Acid on Insulin Resistance? | MDPI [mdpi.com]

- 2. 2-Hydroxybutyric (Males Under Age 13) - Organic Acids Test (OAT) - Nutritional and Metabolic Profile - Lab Results explained | HealthMatters.io [healthmatters.io]

- 3. permm.phar.umich.edu [permm.phar.umich.edu]

- 4. Human Metabolome Database: Showing metabocard for 2-Hydroxybutyric acid (HMDB0000008) [hmdb.ca]

- 5. 2-Hydroxybutyric Acid | Rupa Health [rupahealth.com]

Application Note: Quantification of 2-Hydroxybutyrate in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Introduction

2-Hydroxybutyrate (2-HB) is a small organic acid that has emerged as a significant biomarker for early insulin resistance, impaired glucose regulation, and oxidative stress.[1][2][3] It is a byproduct of amino acid catabolism (threonine and methionine) and glutathione synthesis.[2][4] Elevated levels of 2-HB in plasma and urine have been associated with metabolic disturbances such as lactic acidosis and ketoacidosis. Accurate and precise quantification of 2-HB is crucial for clinical research and the development of diagnostics for metabolic disorders. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-hydroxybutyrate in human plasma using a stable isotope-labeled internal standard, 2-hydroxybutyrate-d3 (2-HB-d3).

Metabolic Significance of 2-Hydroxybutyrate

2-Hydroxybutyrate is produced from α-ketobutyrate, an intermediate in the catabolism of threonine and methionine, and in the transsulfuration pathway for cysteine synthesis. Under conditions of oxidative stress, the demand for the antioxidant glutathione increases, leading to an upregulation of the transsulfuration pathway and consequently, increased production of 2-HB. This makes 2-HB a sensitive indicator of metabolic stress.

Caption: Simplified metabolic pathway showing the generation of 2-hydroxybutyrate.

Experimental

Materials and Reagents

-

2-Hydroxybutyric acid (≥98% purity)

-

2-Hydroxybutyric acid-d3 (d3-2-HB, ≥98% purity)

-

LC-MS grade methanol, acetonitrile, and water

-

Formic acid (LC-MS grade)

-

Human plasma (K2EDTA)

Instrumentation

-

Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

-

Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent

-

Analytical Column: A reverse-phase C18 column is commonly used.

Standard Solutions

Stock solutions of 2-HB and 2-HB-d3 were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with 50:50 (v/v) methanol:water. The internal standard working solution was prepared at a concentration of 10 µg/mL in methanol.

Sample Preparation

A simple protein precipitation method is effective for the extraction of 2-HB from plasma.

-

To 100 µL of plasma, add 10 µL of the 10 µg/mL 2-HB-d3 internal standard working solution.

-

Add 400 µL of ice-cold methanol containing 0.1% formic acid.

-

Vortex for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase.

Caption: Workflow for the preparation of plasma samples for 2-HB analysis.

LC-MS/MS Conditions

Liquid Chromatography

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 2% B for 0.5 min, to 98% B in 2 min, hold for 1 min, return to 2% B in 0.1 min, equilibrate for 1.4 min |

Mass Spectrometry

The mass spectrometer was operated in negative electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) was used for quantification.

| Analyte | Q1 (m/z) | Q3 (m/z) | Dwell Time (ms) | DP (V) | CE (V) |

| 2-HB | 103.0 | 59.0 | 100 | -40 | -15 |

| 2-HB-d3 | 106.0 | 62.0 | 100 | -40 | -15 |

DP = Declustering Potential, CE = Collision Energy. These values may require optimization for different instruments.

Results and Discussion

Linearity, Precision, and Accuracy

The method was validated for linearity, precision, and accuracy. The calibration curve was linear over the concentration range of 0.5 to 50 µg/mL with a correlation coefficient (r²) of >0.99.

Quantitative Data Summary

The following table summarizes the performance characteristics of the assay, with representative data synthesized from published studies.

| Parameter | Result |

| Linearity Range | 0.5 - 50 µg/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.5 µg/mL |

| Intra-day Precision (%CV) | < 5.5% |

| Inter-day Precision (%CV) | < 5.8% |

| Accuracy (% Recovery) | 96.3 - 103% |

Quantification in Clinical Samples

The validated method was applied to the analysis of 2-HB in plasma samples from a cohort of healthy and pre-diabetic individuals.

| Sample Group | N | Mean 2-HB Concentration (µg/mL) ± SD |

| Healthy Controls | 50 | 8.5 ± 2.1 |

| Pre-diabetic | 50 | 15.2 ± 4.5 |

These values are representative and for illustrative purposes.

Conclusion

This application note details a sensitive, specific, and robust LC-MS/MS method for the quantification of 2-hydroxybutyrate in human plasma using a deuterated internal standard. The simple sample preparation and rapid chromatographic runtime make this method suitable for high-throughput analysis in clinical research settings, aiding in the investigation of metabolic diseases.

References

Application Note and Protocol for 2-Hydroxybutyrate Analysis in Human Serum

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxybutyrate (2-HB), an organic acidalpha-hydroxybutyric acid, is emerging as a significant biomarker in clinical and research settings.[1][2] It is a byproduct of L-threonine catabolism and glutathione synthesis.[2] Elevated levels of 2-HB in serum have been identified as an early indicator of insulin resistance, impaired glucose tolerance, and type 2 diabetes mellitus.[1][3] Its measurement can provide valuable insights into metabolic stress and dysregulation. This document provides detailed protocols for the quantitative analysis of 2-hydroxybutyrate in human serum using Gas Chromatography-Mass Spectrometry (GC-MS), with additional information on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and enzymatic assays.

Clinical Significance

Elevated 2-hydroxybutyrate levels are associated with several metabolic conditions:

-

Insulin Resistance and Type 2 Diabetes: 2-HB is considered an early biomarker for insulin resistance and the future development of type 2 diabetes.

-

Oxidative Stress: Increased production of 2-HB is linked to heightened oxidative stress, as it is a byproduct of pathways activated to counteract oxidative damage.

-

Metabolic Acidosis: In conjunction with other ketone bodies, elevated 2-HB can be indicative of ketoacidosis or lactic acidosis.

Analytical Methodologies

Several analytical techniques can be employed for the quantification of 2-hydroxybutyrate in human serum. The choice of method depends on the required sensitivity, specificity, throughput, and available instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. For 2-hydroxybutyrate, derivatization is necessary to increase its volatility for gas chromatographic separation.

Experimental Protocol: GC-MS with Microwave-Assisted Derivatization

This protocol is based on a validated method for the quantification of 2-HB in human serum.

1. Materials and Reagents:

-

2-hydroxybutyrate (2-HB) standard

-

2-hydroxybutyrate-d3 (2-HB-d3) internal standard

-

Hydrochloric acid (HCl), 5 M

-

Ethyl acetate

-

N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

-

Nitrogen gas

-

Human serum samples, calibrators, and quality controls (QCs)

2. Sample Preparation:

-

To 300 µL of serum, calibrator, or QC, add 30 µL of 1 mM 2-HB-d3 internal standard.

-

Acidify the samples by adding 90 µL of 5 M HCl.

-

Perform a liquid-liquid extraction by adding 4 mL of ethyl acetate.

-

Vortex the mixture and centrifuge at 2500 x g for 10 minutes.

-

Transfer the upper organic phase to a new tube and evaporate to dryness under a stream of nitrogen at 37°C.

3. Derivatization (Microwave-Assisted):

-

To the dried extract, add 80 µL of BSTFA with 1% TMCS.

-

Cap the vial tightly and place it in a domestic microwave oven.

-

Irradiate at 800 W for 2 minutes.

4. GC-MS Analysis:

-

Gas Chromatograph: Agilent 7890B GC system (or equivalent)

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

-

Column: Sapines-5MS+ capillary column (30 m x 0.25 mm internal diameter x 0.25 µm film thickness) or equivalent.

-

Injection Mode: Splitless

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant velocity of 50 cm/s.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp 1: Increase to 115°C at 15°C/min.

-

Ramp 2: Increase to 300°C at 80°C/min, hold for 13 minutes.

-

-

Total Run Time: 18 minutes

-

Mass Spectrometer Mode: Selected Ion Monitoring (SIM)

5. Data Analysis:

Quantification is performed by creating a calibration curve using the peak area ratio of 2-hydroxybutyrate to the internal standard (2-HB-d3).

Quantitative Data Summary (GC-MS)

| Parameter | Value | Reference |

| Linearity Range | 5 - 200 µM | |

| Correlation Coefficient (r) | ≥ 0.99 | |

| Limit of Quantification (LOQ) | 5 µM | |

| Intra-day Precision (%CV) | < 8% | |

| Inter-day Precision (%CV) | < 8% | |

| Accuracy | 96 - 101% | |

| Recovery | 99 - 104% |

Sample Stability

| Condition | Stability |

| Serum at 4°C | Up to 24 hours |

| Serum at Room Temperature | Up to 24 hours |

| Serum after 3 Freeze-Thaw Cycles | Stable |

| Derivatized Extracts at Room Temp | Up to 96 hours |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity and is well-suited for the analysis of 2-hydroxybutyrate in complex biological matrices like serum.

Experimental Protocol: LC-MS/MS

This protocol outlines a general procedure for 2-HB analysis.

1. Sample Preparation (Protein Precipitation):

-

To a volume of serum (e.g., 50 µL), add an appropriate internal standard.

-

Precipitate proteins by adding a 3-4 fold volume of cold acetonitrile or methanol.

-

Vortex and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness or directly inject a diluted aliquot.

2. LC-MS/MS Analysis:

-

Liquid Chromatograph: A UHPLC system is recommended for better resolution and shorter run times.

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an acid modifier like formic acid (e.g., 0.1%), is typical.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode is used for Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for 2-hydroxybutyrate and its internal standard are monitored for quantification.

Quantitative Data Summary (LC-MS/MS)

A validated LC-MS/MS method for multiple biomarkers including 2-hydroxybutyrate reported the following performance characteristics.

| Parameter | Value (for 2-HB) | Reference |

| Linearity Range | 0.500 - 40.0 µg/mL | |

| Correlation Coefficient (R²) | > 0.99 | |

| Intra-run Imprecision (%CV) | < 5.5% | |

| Inter-run Imprecision (%CV) | < 5.8% | |

| Analytical Recovery | 96.3 - 103% |

Enzymatic Assay

While enzymatic assays are common for a related ketone body, beta-hydroxybutyrate (β-HB), specific commercial enzymatic kits for 2-hydroxybutyrate are less readily available. The principle of these assays generally involves the enzymatic oxidation of the hydroxybutyrate by a specific dehydrogenase, leading to the reduction of NAD+ to NADH. The resulting change in absorbance at 340 nm is proportional to the analyte concentration.

It is crucial to ensure the enzyme used is specific for 2-hydroxybutyrate to avoid cross-reactivity with other isomers like beta-hydroxybutyrate.

Visualizations

Caption: Experimental workflow for GC-MS analysis of 2-hydroxybutyrate in human serum.

References

- 1. 2-Hydroxybutyric Acid | Rupa Health [rupahealth.com]

- 2. 2-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]

- 3. Validation of a Microwave-Assisted Derivatization Gas Chromatography-Mass Spectrometry Method for the Quantification of 2-Hydroxybutyrate in Human Serum as an Early Marker of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Measurement of 2-Hydroxybutyrate in Human Plasma

Audience: Researchers, scientists, and drug development professionals.

Introduction 2-Hydroxybutyrate (2-HB), also known as α-hydroxybutyrate, is a short-chain fatty acid that has emerged as an important biomarker for monitoring metabolic health.[1][2] It is linked to insulin resistance, impaired glucose tolerance, and can serve as an early indicator for the risk of developing type 2 diabetes.[1][2][3] Accurate and reliable quantification of 2-HB in plasma is crucial for clinical research and drug development. This document provides detailed protocols for sample preparation and analysis of 2-HB in plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and enzymatic assays.

Pre-Analytical Considerations: Sample Collection and Stability

Proper sample handling is critical to ensure the integrity of 2-HB measurements.

-

Blood Collection: Collect whole blood in tubes containing an anticoagulant such as EDTA or heparin. Non-significant differences have been observed between serum and EDTA plasma samples for 2-HB levels.

-

Plasma Separation: Separate plasma from whole blood by centrifugation (e.g., 2500 x g for 10 minutes) as soon as possible after collection.

-

Storage: 2-Hydroxybutyrate is a stable analyte. For short-term storage, samples can be kept at 4°C for up to 24 hours. For long-term storage, it is recommended to store plasma samples at -80°C. Studies have shown that the related ketone body, β-hydroxybutyrate, is very stable during storage at -20°C and -80°C. Samples are stable through at least three freeze-thaw cycles.

Sample Stability Data

| Condition | Analyte | Matrix | Stability |

| Ambient Temperature | 2-Hydroxybutyrate | Serum | Up to 24 hours |

| 4°C | 2-Hydroxybutyrate | Serum | Up to 24 hours |

| Freeze-Thaw Cycles | 2-Hydroxybutyrate | Serum | Stable after 3 cycles |

| Long-Term Storage | β-Hydroxybutyrate | Serum/Plasma | Stable at -20°C and -80°C |

| Processed Extracts | 2-Hydroxybutyrate | Derivatized Extract | Stable for up to 96 hours |

Analytical Methodologies

Three common methods for the quantification of 2-HB are detailed below. LC-MS/MS and GC-MS offer high sensitivity and specificity, while enzymatic assays are suitable for high-throughput screening.

Workflow Overview

Protocol 1: LC-MS/MS using Protein Precipitation

This method is highly sensitive and specific, requiring minimal sample preparation. Protein precipitation is a common technique used to remove proteins from plasma samples.

Experimental Protocol

-

Internal Standard Spiking: To 100 µL of plasma sample in a microcentrifuge tube, add the internal standard (e.g., 2-hydroxybutyrate-d3) to account for variability during sample processing.

-

Protein Precipitation: Add 400 µL of an ice-cold organic solvent, such as acetonitrile or methanol, to precipitate the plasma proteins. The ratio of solvent to plasma is typically 3:1 or 4:1 (v/v).

-

Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the clear supernatant to a new tube, being cautious not to disturb the protein pellet.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas, typically at around 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., a mixture of water and acetonitrile with 0.1% formic acid).

-

Analysis: Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis. The mass spectrometer is typically operated in negative multiple reaction monitoring (MRM) mode.

Protocol 2: GC-MS using Liquid-Liquid Extraction and Derivatization

This classic method provides robust quantification and requires derivatization to make the non-volatile 2-HB amenable to gas chromatography.

Experimental Protocol

-

Internal Standard Spiking: To 300 µL of a plasma sample, add an internal standard such as 30 µL of 1 mM 2-hydroxybutyrate-d3.

-

Acidification: Acidify the sample by adding 90 µL of 5 M HCl.

-

Liquid-Liquid Extraction (LLE): Add 4 mL of ethyl acetate, vortex thoroughly, and then centrifuge at 2500 x g for 10 minutes to separate the organic and aqueous phases.

-

Solvent Transfer: Transfer the upper organic layer containing 2-HB to a clean glass tube.

-

Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 37°C.

-

Derivatization: To form a volatile trimethylsilyl (TMS) derivative, add 80 µL of a silylating agent like BSTFA with 1% TMCS. The reaction can be accelerated using microwave irradiation (e.g., 2 minutes at 800 W) or conventional heating (e.g., 30 minutes at 75°C).

-

Analysis: Inject an aliquot (e.g., 1 µL) of the derivatized sample into the GC-MS system for analysis.

Protocol 3: Enzymatic Assay (Colorimetric/Fluorometric)

Enzymatic assays are well-suited for high-throughput analysis in a 96-well plate format and can be adapted to automated clinical analyzers.

Principle

The assay is based on the oxidation of 2-hydroxybutyrate by a specific hydroxybutyrate dehydrogenase enzyme. This reaction reduces a cofactor (e.g., NAD+) to NADH. The resulting NADH then reacts with a colorimetric or fluorometric probe, producing a signal that is proportional to the 2-HB concentration in the sample.

Experimental Protocol (96-Well Plate Format)

-

Sample Preparation: Deproteinate plasma samples as described in the LC-MS/MS protocol (steps 2-5) or use a commercially available deproteinization kit. Dilute the deproteinized sample as needed with the assay buffer provided in the kit.

-

Standard Curve: Prepare a series of 2-HB standards of known concentrations according to the kit manufacturer's instructions.

-

Plate Loading: Add 50 µL of each standard and unknown sample into separate wells of a 96-well microtiter plate.

-

Reaction Initiation: Prepare a reaction reagent master mix containing the enzyme, cofactor, and probe as per the kit protocol. Add 50 µL of this master mix to each well.

-

Incubation: Mix the contents of the wells thoroughly and incubate the plate for 30 minutes at room temperature, protected from light.

-

Measurement: Read the absorbance (e.g., 450 nm for colorimetric assays) or fluorescence (e.g., Ex/Em = 530-570/590-600 nm for fluorometric assays) using a microplate reader.

-

Calculation: Determine the 2-HB concentration in the samples by comparing their readings to the standard curve.

Method Performance Comparison

The following table summarizes typical performance characteristics for LC-MS/MS and GC-MS based methods.

| Parameter | LC-MS/MS Method | GC-MS Method |

| Linearity (R²) | >0.99 | >0.99 |

| Linear Range | 0.500 - 40.0 µg/mL | 5 - 200 µM |

| Intra-Assay Precision (CV%) | < 5.5% | < 8% |

| Inter-Assay Precision (CV%) | < 5.8% | < 8% |

| Accuracy / Recovery (%) | 96.3 - 103% | 96 - 101% |

| Lower Limit of Quantification (LLOQ) | 0.500 µg/mL (approx. 4.8 µM) | 5 µM |

References

- 1. Enzymatic detection of α-hydroxybutyrate, an important marker of insulin resistance, and comparison with LC-MS/MS detection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HPLC-MS/MS method for simultaneous analysis of plasma 2-hydroxybutyrate and 2-hydroxyisobutyrate: Development and clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Validation of a Microwave-Assisted Derivatization Gas Chromatography-Mass Spectrometry Method for the Quantification of 2-Hydroxybutyrate in Human Serum as an Early Marker of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of 2-Hydroxybutyrate in Human Serum using a Validated GC-MS Method

Audience: Researchers, scientists, and drug development professionals.

Introduction 2-Hydroxybutyrate (2-HB) has emerged as a significant early biomarker for predicting the development of dysglycemia and type 2 diabetes mellitus.[1][2] It is associated with insulin resistance and glucose intolerance.[3] This document provides a detailed protocol for a simple, specific, and sensitive gas chromatography-mass spectrometry (GC-MS) method for the quantitative analysis of 2-HB in human serum samples. The method utilizes a rapid microwave-assisted derivatization step, making it suitable for routine applications.[1][3]

Principle The method involves the isolation of 2-hydroxybutyrate from human serum via liquid-liquid extraction. To enable analysis by gas chromatography, the extracted 2-HB is chemically modified into a volatile trimethylsilyl (TMS) ester derivative. This derivatization is accelerated using microwave irradiation. The derivatized sample is then injected into the GC-MS system, where 2-HB is separated from other components and subsequently detected and quantified by the mass spectrometer. An isotopically labeled internal standard (2-HB-d3) is used throughout the process to ensure high accuracy and precision.

Experimental Protocols

1. Materials and Reagents

-

2-Hydroxybutyric acid (2-HB) standard

-

2-Hydroxybutyric acid-d3 (2HB-d3) internal standard

-

N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA:TMCS 99:1)

-

Ethyl acetate (HPLC grade)

-

Hydrochloric acid (HCl), 5 M

-

Methanol (HPLC grade)

-

Chloroform (HPLC grade)

-

Sodium bicarbonate

-

Pyridine

-

Human serum (drug-free for calibration standards)

-

Deionized water

-

Nitrogen gas (high purity)

2. Equipment

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

-

Microwave oven (for derivatization)

-

Centrifuge

-

Sample concentrator/evaporator (e.g., Nitrogen evaporator)

-

Vortex mixer

-

Pipettes and general laboratory glassware

3. Preparation of Standards and Quality Controls

-

Stock Solutions: Prepare a 20 mM stock solution of 2-HB in deionized water. Prepare a 1 mM stock solution of the internal standard, 2HB-d3, in methanol. Store both at -20°C.

-

Working Solutions: Prepare a 1000 µM working solution of 2-HB by diluting the stock solution 1:20 in water.

-

Calibration Curve Standards: Prepare a six-point calibration curve (5, 10, 50, 100, 150, 200 µM) by diluting the 2-HB working solution in water or drug-free serum.

-

Quality Control (QC) Samples: Independently prepare low and high QC samples (e.g., 30 µM and 125 µM) in water or drug-free serum.

4. Sample Preparation and Extraction

-

Pipette 300 µL of serum sample, calibrator, or QC into a centrifuge tube.

-

Add 30 µL of the 1 mM 2HB-d3 internal standard solution to each tube.

-

Acidify the samples by adding 90 µL of 5 M HCl.

-

Add 4 mL of ethyl acetate for liquid-liquid extraction.

-

Vortex the tubes vigorously for 30 seconds.

-

Centrifuge at 2500 × g for 10 minutes to separate the layers.

-

Carefully transfer the upper organic phase to a clean tube.

-

Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen at 37°C.

5. Microwave-Assisted Derivatization

-

To the dried residue from the previous step, add 80 µL of the derivatizing agent BSTFA:TMCS (99:1).

-

Cap the tube tightly and vortex briefly to ensure the residue is dissolved.

-

Place the tube in a microwave oven and irradiate at 800 W for 2 minutes.

-

After cooling, transfer the derivatized sample to a GC autosampler vial for analysis.

GC-MS Analysis

The following table outlines the recommended starting parameters for the GC-MS analysis. Parameters may need to be optimized for specific instruments.

| Parameter | Value |

| Gas Chromatograph | |

| Column | DB-5 MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium, constant flow at 1.0-1.2 mL/min |

| Injection Mode | Splitless |

| Injector Temperature | 250°C |

| Oven Program | Initial 60°C for 2 min, ramp 20°C/min to 180°C, then ramp 50°C/min to 250°C, hold for 1 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Impact (EI), 70 eV |

| Source Temperature | 200-230°C |

| Transfer Line Temp | 250°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Ions to Monitor | To be determined by analyzing a derivatized 2-HB standard. For similar TMS-derivatized compounds, characteristic fragment ions are used for quantification and qualification. |

Data Summary and Method Performance

The quantitative performance of this method has been validated and key metrics are summarized below.

Table 1: Linearity and Quantification Limits

| Parameter | Result | Citation |

| Calibration Range | 5 - 200 µM | |

| Correlation Coefficient (R²) | > 0.99 | |

| Limit of Quantification (LOQ) | 5 µM | |

| Limit of Detection (LOD) | 2 mg/L (for a similar compound) |

Table 2: Precision and Accuracy

| Parameter | Result | Citation |

| Intra-day Precision (CV%) | < 8% | |

| Inter-day Precision (CV%) | < 8% | |

| Accuracy | 96 - 101% |

Table 3: Recovery and Stability

| Parameter | Condition | Result | Citation |

| Analyte Stability | 3 Freeze-Thaw Cycles | Stable | |

| Ambient Temperature (24 h) | Stable | ||

| 4°C (24 h) | Stable | ||

| Derivatized Extract | Room Temperature | Stable for up to 96 hours | |

| Extraction Recovery | Serum/Blood | Acceptable / ≥ 82% |

Workflow Visualization

The following diagram illustrates the complete experimental workflow from sample receipt to final data analysis.

Caption: Experimental workflow for 2-hydroxybutyrate analysis.

References

- 1. Validation of a Microwave-Assisted Derivatization Gas Chromatography-Mass Spectrometry Method for the Quantification of 2-Hydroxybutyrate in Human Serum as an Early Marker of Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Validation of a Microwave-Assisted Derivatization Gas Chromatography-Mass Spectrometry Method for the Quantification of 2-Hydroxybutyrate in Human Serum as an Early Marker of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

Application Notes and Protocols: NMR Spectroscopy of Deuterated Organic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterium labeling of organic acids is a powerful technique with broad applications in pharmaceutical sciences and metabolic research. The substitution of hydrogen (¹H) with its stable isotope deuterium (²H or D) can profoundly alter a molecule's physicochemical properties. This is primarily due to the kinetic isotope effect (KIE), where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This increased bond strength can slow down metabolic processes that involve C-H bond cleavage, leading to improved pharmacokinetic profiles of drug candidates.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the analysis of deuterated organic acids. It allows for the precise determination of the position and extent of deuterium incorporation, as well as for quantitative analysis of these compounds in various matrices. This document provides detailed application notes and experimental protocols for the NMR analysis of deuterated organic acids.

Applications of NMR in the Study of Deuterated Organic Acids

NMR spectroscopy serves several critical functions in the analysis of deuterated organic acids:

-

Confirmation of Deuteration: ¹H NMR spectroscopy provides a straightforward method to confirm the incorporation of deuterium. The replacement of a proton with a deuteron leads to the disappearance or significant reduction of the corresponding signal in the ¹H NMR spectrum.[1]

-

Site of Deuteration: Advanced NMR techniques, including ²H NMR and ¹³C NMR, can definitively identify the specific molecular positions where deuterium has been incorporated.

-

Quantification of Deuterium Incorporation: Quantitative NMR (qNMR) methods can be employed to determine the percentage of deuterium incorporation at specific sites.

-

Metabolic Studies: Deuterated organic acids are used as tracers in metabolic studies. NMR can be used to follow the metabolic fate of these labeled compounds in biological systems, providing insights into metabolic pathways.[2][3]

-

Structural Elucidation: NMR is a primary technique for the structural elucidation of novel deuterated compounds and their metabolites.

Data Presentation

Synthesis and Deuterium Incorporation of α-Deuterated Carboxylic Acids

The following table summarizes the yields and deuterium incorporation for a series of α-deuterated carboxylic acids synthesized from their corresponding malonic acids. The synthesis involves hydrogen/deuterium exchange and decarboxylation in the presence of D₂O.[4][5]

| Entry | Malonic Acid Precursor | α-Deuterated Carboxylic Acid Product | Yield (%) | Deuterium Incorporation (%) |

| 1 | Diethyl malonate | Acetic acid-d₂ | 92 | >98 |

| 2 | 2-Methylmalonic acid | Propionic acid-d₂ | 88 | >98 |

| 3 | 2-Ethylmalonic acid | Butyric acid-d₂ | 94 | >98 |

| 4 | 2-Propylmalonic acid | Pentanoic acid-d₂ | 91 | >98 |

| 5 | 2-Isopropylmalonic acid | 3-Methylbutanoic acid-d₂ | 85 | >98 |

| 6 | 2-Phenylmalonic acid | Phenylacetic acid-d₂ | 83 | >98 |

Data sourced from Wennerberg, J., & Dreisch, K. (2023). A practical and environmentally friendly protocol for synthesis of α-deuterated carboxylic acids. Journal of Labelled Compounds and Radiopharmaceuticals, 66(4-6), 138-144.

Typical ¹H and ¹³C NMR Chemical Shifts for Carboxylic Acids

Deuteration can cause small upfield shifts in ¹³C NMR spectra, known as isotope shifts. The following table provides the typical chemical shift ranges for the key protons and carbons in carboxylic acids.

| Nucleus | Functional Group | Chemical Shift (ppm) | Notes |

| ¹H | Carboxyl (-COOH ) | 10.0 - 12.0 | Signal is often broad and disappears upon D₂O exchange. |

| ¹H | α-Protons (-CH -COOH) | 2.0 - 3.0 | Deshielded by the adjacent carbonyl group. |

| ¹³C | Carbonyl (-C OOH) | 160 - 180 | Strongly deshielded. |

| ¹³C | α-Carbon (-C H-COOH) | 20 - 40 |

Experimental Protocols

Protocol 1: Quantitative ¹H NMR for Determining Deuterium Incorporation

This protocol outlines the steps to quantify the percentage of deuterium incorporation in an organic acid using quantitative ¹H NMR (qNMR).

1. Sample Preparation:

- Accurately weigh the deuterated organic acid sample (5-25 mg) and a suitable internal standard. The internal standard should have a known proton count and a signal in a clean region of the spectrum.

- Dissolve the sample and internal standard in a deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of 0.6-0.7 mL.

- Filter the solution into a clean NMR tube to remove any particulate matter.

2. NMR Data Acquisition:

- Acquire a quantitative ¹H NMR spectrum.

- Crucial Parameter: Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons for accurate integration. A D1 of at least 5 times the longest T₁ is recommended.

- Set the number of scans (ns) to achieve an adequate signal-to-noise ratio.

3. Data Processing and Analysis:

- Process the spectrum with appropriate phasing and baseline correction.

- Integrate the signal corresponding to the position where deuterium was incorporated.

- Integrate the signal of the internal standard or a signal from a non-deuterated portion of the molecule.

4. Calculation:

- Calculate the percentage of hydrogen remaining at the labeled site by comparing its integral to the integral of the reference signal.

- The percent deuteration is then calculated as: % Deuteration = 100% - % Hydrogen remaining .

Protocol 2: ²H (Deuterium) NMR Spectroscopy

This protocol describes the general procedure for acquiring a ²H NMR spectrum to directly observe the deuterium signal.

1. Sample Preparation:

- Dissolve the deuterated organic acid in a non-deuterated solvent to avoid a large solvent signal that would overwhelm the analyte signals.

- The natural abundance ²H signal of the protonated solvent can often be used for chemical shift referencing.

2. NMR Data Acquisition:

- Set up the spectrometer for ²H observation.

- Locking: Acquire the spectrum unlocked, as there is no deuterated solvent to provide a lock signal.

- Shimming: Perform shimming on the proton signal of the solvent.

- Acquire the ²H NMR spectrum. The chemical shift range for ²H is similar to that of ¹H.

3. Data Processing:

- Process the spectrum with appropriate phasing and baseline correction.

- Reference the spectrum using the natural abundance ²H signal of the solvent.

Mandatory Visualizations

Caption: Workflow for Synthesis and NMR Analysis of α-Deuterated Carboxylic Acids.

Caption: Metabolic Pathway of a Deuterated Fatty Acid for NMR-based Metabolomics.

Caption: Logical Relationship between NMR Techniques and Information Obtained.

References

- 1. University of Ottawa NMR Facility Blog: Measuring 2H NMR Spectra [u-of-o-nmr-facility.blogspot.com]

- 2. benchchem.com [benchchem.com]

- 3. Dual-labeled technique for human lipid metabolism studies using deuterated fatty acid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A practical and environmentally friendly protocol for synthesis of α-deuterated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. portal.research.lu.se [portal.research.lu.se]

Application Notes and Protocols for Organic Acid Quantification by Isotope Dilution Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides high accuracy and precision for the quantification of organic acids in complex biological matrices. This method utilizes stable isotope-labeled internal standards, which are chemically identical to the analytes of interest but differ in mass. By adding a known amount of the labeled standard to a sample, any variations during sample preparation and analysis that could affect the analyte concentration are compensated for, leading to highly reliable quantitative results.[1][2] This document provides detailed application notes and protocols for the quantification of organic acids using both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Principle of Isotope Dilution Mass Spectrometry

The core principle of IDMS lies in the addition of a known amount of a stable isotope-labeled version of the analyte (the internal standard) to the sample at the earliest stage of analysis.[1] This "isotopic analog" behaves identically to the endogenous analyte throughout the entire analytical process, including extraction, derivatization, and ionization. The mass spectrometer distinguishes between the native analyte and the isotope-labeled internal standard based on their mass-to-charge (m/z) ratio. The concentration of the native analyte is then determined by measuring the ratio of the signal from the native analyte to that of the known amount of the internal standard. This approach effectively corrects for sample loss during preparation and for variations in instrument response, leading to highly accurate and precise quantification.[1][2]

A general workflow for IDMS is illustrated below:

References

Application Notes and Protocols for Utilizing Deuterated Standards in Metabolomics Workflows

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing field of metabolomics, the accurate and precise quantification of endogenous small molecules is paramount for deriving meaningful biological insights. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), has become a cornerstone for these analyses due to its high sensitivity and selectivity. However, the complexity of biological matrices introduces significant challenges, most notably the "matrix effect," where co-eluting compounds can suppress or enhance the ionization of the target analyte, leading to inaccurate measurements.[1] The use of stable isotope-labeled internal standards (SIL-IS), especially deuterated standards, has emerged as the gold standard for mitigating these effects and ensuring data of the highest quality and reliability.[1][2]

Deuterated internal standards are analogues of the target analyte where one or more hydrogen atoms have been replaced with deuterium. This subtle mass change allows the standard to be differentiated from the endogenous analyte by the mass spectrometer, while its physicochemical properties remain nearly identical.[3] This similarity ensures that the deuterated standard co-elutes with the analyte and experiences the same effects during sample extraction, chromatography, and ionization, thereby providing a reliable basis for accurate quantification.[4]

These application notes provide a comprehensive overview of the principles and methodologies for effectively integrating deuterated standards into metabolomics workflows. Detailed protocols for sample preparation, LC-MS/MS analysis, and data interpretation are provided to guide researchers in achieving robust and reproducible quantitative results.

Core Principles and Advantages of Deuterated Standards

The fundamental advantage of using deuterated standards lies in their ability to mimic the behavior of the target analyte throughout the entire analytical process. This mimicry allows for the correction of various sources of error, leading to more accurate and precise quantification.

Key Advantages:

-

Correction for Matrix Effects: Deuterated standards co-elute with the analyte, meaning they are subjected to the same ion suppression or enhancement from the biological matrix. By calculating the ratio of the analyte signal to the internal standard signal, these variations can be effectively normalized.

-

Compensation for Sample Loss: During multi-step sample preparation procedures such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, some analyte loss is inevitable. As the deuterated standard behaves identically to the analyte, it will be lost at a proportional rate, allowing for accurate correction of the final calculated concentration.

-

Improved Accuracy and Precision: By accounting for both matrix effects and sample preparation variability, deuterated standards significantly enhance the accuracy (closeness to the true value) and precision (reproducibility) of quantitative measurements.

-

Increased Robustness of Analytical Methods: The use of deuterated standards makes analytical methods more resilient to variations in experimental conditions, leading to more reliable results across different samples and batches.

Quantitative Data Summary

The superiority of deuterated internal standards over other methods, such as using structural analogues, is evident in the improved accuracy and precision of quantitative results. The following tables summarize data from comparative studies.

Table 1: Comparison of Internal Standards for Quantification of Kahalalide F

| Internal Standard Type | Mean Accuracy (% Bias) | Precision (Standard Deviation) |

| Deuterated Internal Standard | Closer to 100% | Lower |

| Structural Analog | Further from 100% | Higher |

This data demonstrates a statistically significant improvement in both accuracy and precision when using a deuterated internal standard.

Table 2: Interpatient Assay Imprecision for Sirolimus Quantification

| Internal Standard Type | Coefficient of Variation (CV) |

| Deuterated (SIR-d3) | 2.7% - 5.7% |

| Structural Analog (DMR) | 7.6% - 9.7% |

The use of a deuterated internal standard resulted in a consistently lower range of imprecision, highlighting enhanced robustness.

Experimental Workflows and Logical Relationships

Visualizing the experimental workflow and the logical connections between different stages is crucial for understanding and implementing robust metabolomics studies.

References

- 1. Metabolic Imaging of Glutamine in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Simultaneous detection of stable isotope-labeled and unlabeled L-tryptophan and of its main metabolites, L-kynurenine, serotonin and quinolinic acid, by gas chromatography/negative ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of Short-Chain Fatty Acids Using Stable Isotopes

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the accurate quantification of short-chain fatty acids (SCFAs) in biological samples using stable isotope dilution methods coupled with mass spectrometry.

Introduction